N-(4-acetylphenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
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Overview
Description
N-(4-acetylphenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide is a complex organic compound characterized by the presence of trifluoromethyl groups and an acetylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide typically involves the reaction of 4-acetylphenylamine with trifluoromethylated reagents under controlled conditions. One common method involves the use of trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced reactors can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide: Similar in structure but lacks the methyl group, leading to different chemical properties and reactivity.
N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)butanamide: Contains an additional carbon in the alkyl chain, affecting its physical and chemical properties.
Uniqueness
N-(4-acetylphenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide is unique due to the presence of both trifluoromethyl and acetylphenyl groups, which confer distinct chemical properties such as high electronegativity and stability. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H11F6NO2 |
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Molecular Weight |
327.22 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C13H11F6NO2/c1-7(21)8-3-5-9(6-4-8)20-10(22)11(2,12(14,15)16)13(17,18)19/h3-6H,1-2H3,(H,20,22) |
InChI Key |
HLTMZNBLELFVLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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